molecular formula C3H3BrN2O B11763657 3-Bromoisoxazol-5-amine

3-Bromoisoxazol-5-amine

Cat. No.: B11763657
M. Wt: 162.97 g/mol
InChI Key: HXSDEIFNJAJVBT-UHFFFAOYSA-N
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Description

3-Bromoisoxazol-5-amine is a heterocyclic organic compound with the molecular formula C3H3BrN2O It is characterized by a five-membered isoxazole ring, which contains both nitrogen and oxygen atoms, and a bromine atom attached to the third position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazone with bromine under controlled conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached to the isoxazole ring .

Scientific Research Applications

3-Bromoisoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring .

Comparison with Similar Compounds

  • 3-Chloroisoxazol-5-amine
  • 3-Fluoroisoxazol-5-amine
  • 3-Iodoisoxazol-5-amine

Comparison: Compared to its analogs, 3-Bromoisoxazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-bromo-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2-1-3(5)7-6-2/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSDEIFNJAJVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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